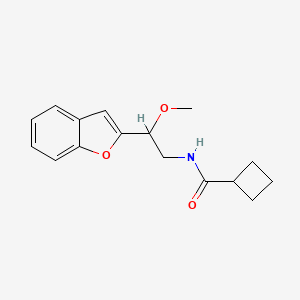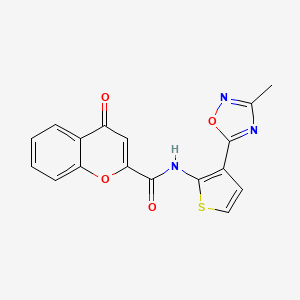![molecular formula C14H14ClNO2 B2567016 4-[2-(Aminomethyl)phenyl]benzoic acid;hydrochloride CAS No. 2230806-90-1](/img/structure/B2567016.png)
4-[2-(Aminomethyl)phenyl]benzoic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-[2-(Aminomethyl)phenyl]benzoic acid;hydrochloride” is a chemical compound with the CAS Number: 2230806-90-1 . It has a molecular weight of 263.72 . The IUPAC name for this compound is 2’-(aminomethyl)-[1,1’-biphenyl]-4-carboxylic acid hydrochloride .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C14H13NO2.ClH/c15-9-12-3-1-2-4-13(12)10-5-7-11(8-6-10)14(16)17;/h1-8H,9,15H2,(H,16,17);1H . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound has a molecular weight of 263.72 . Unfortunately, specific physical and chemical properties like melting point, boiling point, and solubility were not found in the retrieved data.科学的研究の応用
Substituent Effects on Hydrolysis
One application involves studying the effects of substituents on the hydrolysis of phenyl esters of para-substituted benzoic acids. Researchers synthesized model compounds to explore how different substituents affect the base-catalyzed hydrolysis of these esters. This study provides insight into the reactivity of substituted benzoic acids, which is crucial for understanding chemical reactions in pharmaceuticals and organic synthesis (Bauerová & Ludwig, 2000).
Corrosion Inhibition
Another research avenue explores the compound's role in corrosion inhibition. A Schiff base compound, derived from a similar chemical structure, demonstrated significant potential in inhibiting steel corrosion in acidic solutions. This indicates that derivatives of 4-[2-(Aminomethyl)phenyl]benzoic acid could serve as effective corrosion inhibitors, which is vital for protecting industrial machinery and infrastructure (Emregül & Hayvalı, 2006).
Environmental Applications
The compound's derivatives have also been studied for environmental applications, such as in the photodecomposition of chlorobenzoic acids. This research is relevant for environmental chemistry, focusing on the breakdown of potentially harmful organic compounds in water sources. The findings could contribute to developing new methods for water purification and treatment of industrial waste (Crosby & Leitis, 1969).
Catalysis
In catalysis, derivatives of 4-[2-(Aminomethyl)phenyl]benzoic acid have been utilized in innovative ways. For instance, a xerogel-sequestered selenoxide catalyst, based on a derivative, enhanced the bromination of organic substrates in an aqueous environment. Such applications demonstrate the compound's utility in developing more efficient and environmentally friendly catalytic processes (Bennett et al., 2008).
Detection of Reactive Oxygen Species
Furthermore, derivatives have been developed as novel fluorescence probes for detecting reactive oxygen species (ROS), crucial for studying oxidative stress in biological systems. This research aids in understanding ROS's role in various diseases and cellular processes, providing tools for biomedical research and diagnostics (Setsukinai et al., 2003).
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .
特性
IUPAC Name |
4-[2-(aminomethyl)phenyl]benzoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2.ClH/c15-9-12-3-1-2-4-13(12)10-5-7-11(8-6-10)14(16)17;/h1-8H,9,15H2,(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTRCWCNGPSBDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)C2=CC=C(C=C2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Methyl-3-[3-(pyrimidin-2-yloxymethyl)piperidine-1-carbonyl]pyridin-2-one](/img/structure/B2566938.png)

![1-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4-(4-chlorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2566940.png)
![(Benzo[1,2,5]thiadiazol-4-yloxy)-acetic acid](/img/structure/B2566943.png)
![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-fluorophenyl)urea](/img/structure/B2566944.png)

![(E)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2566947.png)
![N4-(1-cyanopropyl)-2-(furan-2-yl)imidazo[1,5-a]pyrimidine-4,8-dicarboxamide](/img/structure/B2566949.png)
![methyl 3-(4-chlorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2566950.png)
![N-Methyl-N-[2-oxo-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinolin-3-yl)amino]ethyl]prop-2-enamide](/img/structure/B2566951.png)

![2-(4-chlorobenzyl)-N-cyclohexyl-4-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2566955.png)

